

Technical Support Center: Troubleshooting Low Growth Rate in HfO₂ ALD

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Compound of Interest

Compound Name: ethyl(methyl)azanide;hafnium(4+)

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low growth rates during Hafnium Oxide (HfO₂) Atomic Layer Deposition (ALD).

Frequently Asked Questions (FAQs)

Q1: What is a typical Growth-Per-Cycle (GPC) for HfO₂ ALD?

A typical GPC for HfO₂ ALD is in the range of 0.5 Å/cycle to 1.88 Å/cycle, highly dependent on the precursors, reactant, and deposition temperature. For instance, processes using Tetrakis(dimethylamino)hafnium (TDMAH) and water can achieve GPCs between 1.2 and 1.6 Å/cycle.[1] Plasma-enhanced ALD (PEALD) with TDMAH and an oxygen plasma can yield even higher GPCs, around 1.88 Å/cycle.[2] Processes using hafnium tetrachloride (HfCl₄) and water typically show lower GPCs, around 0.52 Å/cycle.[3]

Q2: My HfO₂ GPC is significantly lower than expected. What are the most common causes?

Several factors can contribute to a low GPC in HfO₂ ALD. The most common causes include:

- **Inadequate Precursor or Reactant Exposure:** The pulse times for the hafnium precursor or the oxygen source (e.g., water, ozone, oxygen plasma) may be too short to achieve saturation of the substrate surface.

- **Suboptimal Deposition Temperature:** The deposition temperature might be outside the ideal ALD window for the specific precursors used.
- **Insufficient Purge Times:** Incomplete purging of unreacted precursors or reaction byproducts can hinder subsequent surface reactions.
- **Precursor Degradation or Delivery Issues:** The hafnium precursor may have degraded, or there might be issues with its delivery to the reaction chamber.
- **Substrate Surface Condition:** The initial state of the substrate surface, including the presence of a native oxide or contaminants, can affect the nucleation and initial growth of the HfO_2 film.[\[4\]](#)[\[5\]](#)

Q3: How does deposition temperature affect the HfO_2 growth rate?

The deposition temperature plays a crucial role in HfO_2 ALD and the GPC often exhibits a temperature-dependent window.

- **Below the ALD Window:** At lower temperatures, the reaction kinetics can be slow, leading to incomplete surface reactions and a lower GPC. Additionally, precursor condensation can occur.
- **Within the ALD Window:** In this range, the GPC is relatively stable as the temperature changes. For TDMAH and water, a stable GPC is observed between 100°C and 240°C.[\[6\]](#)
- **Above the ALD Window:** At higher temperatures, precursor decomposition can occur, leading to a chemical vapor deposition (CVD)-like growth and a sharp increase in the growth rate.[\[7\]](#)
[\[8\]](#) However, in some cases, a decrease in GPC at higher temperatures can be observed due to a decrease in the density of reactive surface sites (e.g., -OH groups).[\[6\]](#)[\[9\]](#)

Q4: Can the purge time between precursor pulses affect the growth rate?

Yes, insufficient purge times can lead to a lower growth rate. If unreacted precursor molecules or reaction byproducts are not completely removed from the chamber, they can block reactive sites on the surface, preventing the next precursor from adsorbing properly. In some cases, very short purge times can lead to a CVD-like reaction, which would artificially inflate the

growth rate but result in poor film quality and high impurity levels.^[1] It is crucial to ensure the purge is long enough to remove all non-adsorbed species.

Troubleshooting Guide

If you are experiencing a low growth rate, follow this systematic troubleshooting guide.

Step 1: Verify Process Parameters

Ensure that your deposition parameters are within the recommended range for your specific HfO₂ precursor and reactant. Refer to the tables below for typical process parameters.

Table 1: HfO₂ ALD Process Parameters for Common Precursors

Precursor	Oxygen Source	Deposition Temperature (°C)	Typical GPC (Å/cycle)	Reference
TDMAH	H ₂ O	85 - 350	1.2 - 1.6	^[1] ^[6]
TDMAH	O ₂ Plasma	100 - 250	~1.88	^[2]
TEMAH	H ₂ O	150	-	^[10]
HfCl ₄	H ₂ O	180 - 600	~0.52	^[3] ^[11]

Step 2: Perform a Pulse-Purge Saturation Study

To ensure self-limiting growth, it is essential to perform saturation studies for both the precursor and the reactant pulses, as well as the purge times.

Experimental Protocol: Pulse-Purge Saturation Study

- Fix Deposition Temperature: Set the deposition temperature to the middle of the expected ALD window.
- Vary Precursor Pulse Time:
 - Keep the reactant pulse and both purge times constant and sufficiently long.

- Deposit HfO_2 films with varying precursor pulse times (e.g., 0.5s, 1s, 2s, 4s, 8s).
- Measure the film thickness and calculate the GPC for each pulse time.
- Plot GPC vs. Precursor Pulse Time. The GPC should increase initially and then plateau. The pulse time at which the plateau begins is the saturation time.
- Vary Reactant Pulse Time:
 - Set the precursor pulse time to its saturation value.
 - Vary the reactant pulse time and measure the GPC.
 - Plot GPC vs. Reactant Pulse Time to determine the saturation time for the reactant.
- Vary Purge Times:
 - Set both precursor and reactant pulse times to their saturation values.
 - First, vary the purge time after the precursor pulse while keeping the other purge time long. Measure the GPC.
 - Then, vary the purge time after the reactant pulse.
 - The purge time is sufficient when the GPC no longer changes with increasing purge duration.

Step 3: Check Precursor and Delivery System

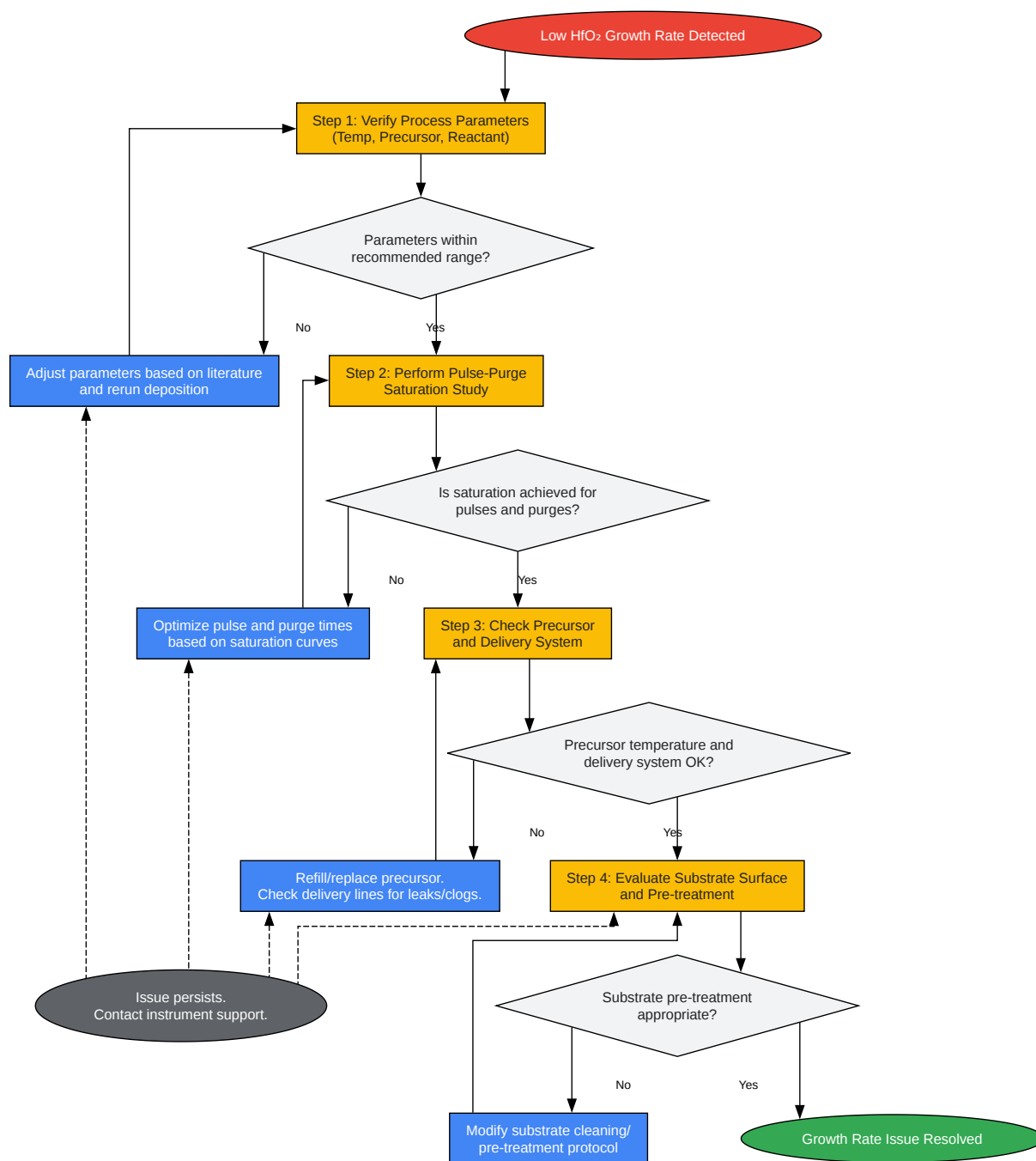
- Precursor Temperature: Ensure the precursor vessel is heated to the correct temperature to achieve adequate vapor pressure.
- Precursor Integrity: Verify that the precursor has not been exhausted or degraded.
- Delivery Lines: Check for any blockages or leaks in the precursor delivery lines.

Step 4: Evaluate Substrate Surface

- Pre-treatment: The substrate cleaning and pre-treatment process can significantly impact the initial growth. A hydroxyl-terminated surface (-OH) is generally favorable for the nucleation of HfO₂.[\[3\]](#)
- Incubation Period: Be aware that an incubation period or non-linear growth can occur during the initial cycles, especially on hydrogen-terminated silicon, before a stable GPC is achieved.
[\[5\]](#)[\[12\]](#)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low HfO₂ ALD growth rate.



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Caption: Troubleshooting workflow for low HfO₂ ALD growth rate.

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